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Compound of Interest

Compound Name: 2-bromoacetic acid

Cat. No.: B113405 Get Quote

Spectroscopic Properties of 2-Bromoacetic
Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-
bromoacetic acid, a key building block in organic synthesis and pharmaceutical development.

Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and

structural elucidation. This document details its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a

generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

For 2-bromoacetic acid (BrCH₂COOH), both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-bromoacetic acid is relatively simple, exhibiting two distinct

signals corresponding to the carboxylic acid proton and the methylene protons.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromoacetic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.3-12.0 Singlet (broad) 1H -COOH

~3.90 Singlet 2H -CH₂-

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and

concentration due to hydrogen bonding.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-bromoacetic acid shows two signals, one for the carbonyl carbon

of the carboxylic acid and another for the α-carbon attached to the bromine atom.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromoacetic Acid

Chemical Shift (δ) ppm Assignment

~171 C=O

~25 -CH₂-Br

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-bromoacetic acid is dominated by the characteristic absorptions of the

carboxylic acid group.

Table 3: Key IR Absorption Bands for 2-Bromoacetic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, very broad
O-H stretch (carboxylic acid

dimer)

~1710 Strong, sharp
C=O stretch (carboxylic acid

dimer)

~1290 Medium C-O stretch

~930 Medium, broad O-H bend (out-of-plane)

~680 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in

an approximate 1:1 ratio), the mass spectrum of 2-bromoacetic acid exhibits a characteristic

M/M+2 isotopic pattern for bromine-containing fragments.

Table 4: Major Fragments in the Mass Spectrum of 2-Bromoacetic Acid

m/z Relative Intensity Assignment

140 High
[M+2]⁺ (molecular ion with

⁸¹Br)

138 High [M]⁺ (molecular ion with ⁷⁹Br)

96 Moderate [M+2 - COOH]⁺ or [CH₂⁸¹Br]⁺

94 Moderate [M - COOH]⁺ or [CH₂⁷⁹Br]⁺

45 High [COOH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may need to be optimized for specific equipment.
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2-bromoacetic acid in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 128-1024 scans, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm or solvent signal.

IR Spectroscopy
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Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-bromoacetic acid with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

FTIR Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the empty sample compartment should be collected

prior to sample analysis.

Mass Spectrometry
Sample Preparation (Electron Ionization - GC/MS):

Dissolve a small amount of 2-bromoacetic acid in a suitable volatile solvent (e.g.,

dichloromethane, methanol).

Inject an appropriate volume of the solution into the gas chromatograph coupled to a mass

spectrometer (GC/MS).

Electron Ionization (EI) Mass Spectrum Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 30-200.
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Scan Speed: 1 scan/second.

Source Temperature: 200-250 °C.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-bromoacetic acid.
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Caption: Generalized workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b113405#spectroscopic-properties-of-2-bromoacetic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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